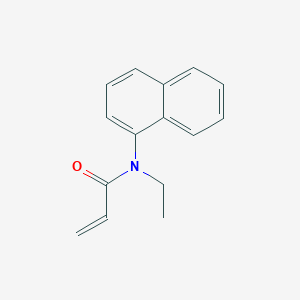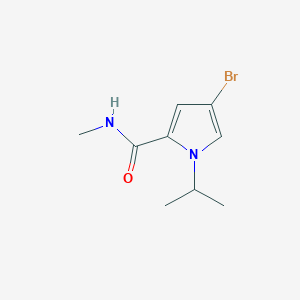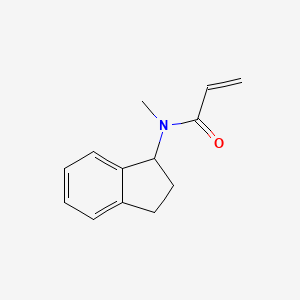
2-Phenyl-1-propenoylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1-propenoylpyrrolidine, also known as PEP, is a chemical compound that belongs to the class of pyrrolidine alkaloids. PEP has been found to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用机制
The mechanism of action of 2-Phenyl-1-propenoylpyrrolidine is not fully understood. However, it has been proposed that 2-Phenyl-1-propenoylpyrrolidine exerts its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. 2-Phenyl-1-propenoylpyrrolidine has also been shown to interact with ion channels and receptors, such as TRPV1 and CB1, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
2-Phenyl-1-propenoylpyrrolidine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of inflammatory cells, such as macrophages and neutrophils. 2-Phenyl-1-propenoylpyrrolidine has also been shown to induce apoptosis and inhibit the growth of cancer cells.
实验室实验的优点和局限性
2-Phenyl-1-propenoylpyrrolidine has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have potent biological effects. However, there are also some limitations to using 2-Phenyl-1-propenoylpyrrolidine in lab experiments. 2-Phenyl-1-propenoylpyrrolidine has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-Phenyl-1-propenoylpyrrolidine is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 2-Phenyl-1-propenoylpyrrolidine. One area of interest is the development of 2-Phenyl-1-propenoylpyrrolidine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic effects of 2-Phenyl-1-propenoylpyrrolidine in various disease models, such as cancer and inflammatory diseases. The elucidation of the mechanism of action of 2-Phenyl-1-propenoylpyrrolidine is also an important area of future research. Overall, 2-Phenyl-1-propenoylpyrrolidine has significant potential as a research tool and a therapeutic agent, and further research is needed to fully understand its biological effects and potential applications.
合成方法
2-Phenyl-1-propenoylpyrrolidine can be synthesized through the reaction between 1-(2-phenylacetyl)pyrrolidine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-Phenyl-1-propenoylpyrrolidine as a white crystalline solid.
科学研究应用
2-Phenyl-1-propenoylpyrrolidine has been extensively studied for its potential therapeutic effects. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. 2-Phenyl-1-propenoylpyrrolidine has also been shown to have antitumor effects by inducing apoptosis and inhibiting the growth of cancer cells.
属性
IUPAC Name |
1-(2-phenylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-10-6-9-12(14)11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYDGKFNSYFGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylpyrrolidin-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)



